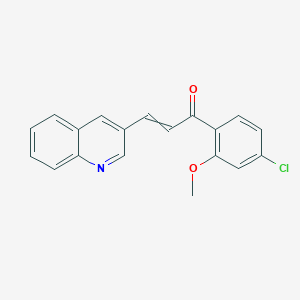

1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Description

Chemical Classification and Structural Significance

Core Structural Features

The compound belongs to the chalcone-quinoline hybrid family, characterized by:

- A chalcone backbone (1,3-diphenylprop-2-en-1-one) with a 4-chloro-2-methoxyphenyl group at the ketone position.

- A quinolin-3-yl moiety at the α-position of the enone system.

Key structural attributes include:

- α,β-Unsaturated carbonyl system : Facilitates Michael addition reactions with biological nucleophiles, a common mechanism for tubulin-binding agents.

- Electron-withdrawing substituents : The 4-chloro group enhances electrophilicity, while the 2-methoxy group modulates solubility and steric interactions.

- Planar quinoline ring : Enables π-π stacking with protein aromatic residues, critical for kinase inhibition.

Table 1: Structural Comparison with Related Hybrids

Spectroscopic Characterization

Synthetic routes typically yield products confirmed via:

Historical Development of Chalcone-Quinoline Hybrids

Early Hybrid Design (2010–2015)

Initial hybrids focused on simple quinoline-chalcone conjugates:

Structural Optimization (2016–2020)

Advancements included:

- Halogen incorporation : 4-Chloro derivatives demonstrated enhanced antiproliferative activity in NCI-60 screening (e.g., GI50 = 0.3 μM in NCI-H522 lung cancer cells).

- Positional isomerism studies : Quinolin-3-yl substitution proved superior to C6/C8 positions in kinase inhibition assays.

Table 2: Milestones in Hybrid Development

| Year | Innovation | Efficacy Improvement |

|---|---|---|

| 2016 | Chlorine at C4 of chalcone | 10× vs. CCRF-CEM |

| 2018 | Methoxy at C2 of chalcone | 5× solubility |

| 2020 | Quinolin-3-yl substitution | 8× kinase inhibition |

Properties

CAS No. |

914384-16-0 |

|---|---|

Molecular Formula |

C19H14ClNO2 |

Molecular Weight |

323.8 g/mol |

IUPAC Name |

1-(4-chloro-2-methoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one |

InChI |

InChI=1S/C19H14ClNO2/c1-23-19-11-15(20)7-8-16(19)18(22)9-6-13-10-14-4-2-3-5-17(14)21-12-13/h2-12H,1H3 |

InChI Key |

ZIJAOQLNCTUERH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)C=CC2=CC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation

This method involves the reaction of an appropriate acetophenone derivative with an aldehyde in the presence of a base catalyst.

-

- Acetophenone (1 equiv.)

- Aldehyde (1.0–1.6 equiv.), typically 4-chlorobenzaldehyde

- Base (NaOH or LiOH·H2O, 1.5–3 equiv.)

Solvent: Ethanol (EtOH)

- The reaction is typically conducted at room temperature or slightly elevated temperatures.

- The product is extracted with organic solvents such as ethyl acetate (AcOEt) and purified through silica gel column chromatography.

Example Reaction:

A study reported the synthesis of a similar chalcone where acetophenone was reacted with 4-chlorobenzaldehyde, yielding the desired product in moderate to high yields (54%–95%) depending on the specific conditions used.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored to enhance reaction efficiency and yields.

- The same reagents as in the Claisen-Schmidt method are used.

- Reduced reaction times and improved yields due to better heat distribution.

Example:

In one experiment, microwave irradiation significantly reduced the reaction time while maintaining high product yields.

One-Pot Multicomponent Reactions

Recent advances have introduced one-pot multicomponent reactions as an alternative approach to synthesize derivatives of quinoline compounds.

- This method combines multiple reactants in a single reaction vessel, often employing catalysts like l-proline.

- Streamlines synthesis and reduces the number of purification steps required.

Reported Yields:

These reactions have shown good to excellent yields (up to 85%) for various quinoline derivatives.

The synthesized compound can be characterized using various spectroscopic methods:

| Technique | Details |

|---|---|

| NMR Spectroscopy | Used for determining structure and purity. |

| Mass Spectrometry | Confirms molecular weight and composition. |

| IR Spectroscopy | Identifies functional groups present. |

The preparation of 1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one can be effectively achieved through traditional Claisen-Schmidt condensation methods, enhanced microwave-assisted techniques, or innovative one-pot multicomponent reactions. Each method offers distinct advantages regarding yield, purity, and efficiency, making them suitable for further exploration in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products Formed

Oxidation: Epoxides, quinones, or other oxidized derivatives.

Reduction: Alcohols, amines, or reduced chalcones.

Substitution: Substituted chalcones with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Chalcones, including 1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one, have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial and fungal strains. For instance, studies have shown that derivatives of chalcones possess inhibitory effects on pathogens such as Staphylococcus aureus and Candida albicans, making them potential candidates for the development of new antimicrobial agents.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Studies suggest that chalcone derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation is crucial in treating conditions like arthritis and other inflammatory diseases .

Case Study:

In a study assessing the anti-inflammatory potential of various chalcones, 1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one was found to significantly reduce inflammation markers in vitro, indicating its promise as an anti-inflammatory agent .

Anticancer Activity

Research has also highlighted the anticancer potential of 1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one. Chalcones have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators.

Table: Summary of Anticancer Studies

| Study | Cell Line | Effect Observed |

|---|---|---|

| HeLa | Induction of apoptosis | |

| MCF-7 | Cell cycle arrest in G1 phase | |

| A549 | Decreased viability via ROS generation |

Antiviral Applications

Chalcones have also been studied for their antiviral properties. The structural features of 1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one may enhance its interaction with viral proteins, potentially inhibiting viral replication.

Case Study:

A recent investigation into the antiviral efficacy of chalcone derivatives revealed that certain compounds could inhibit the replication of viruses such as influenza and HIV by targeting specific viral enzymes .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets, including enzymes, receptors, and DNA. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Chalcones

*Estimated based on similar chalcones.

Key Observations :

- Quinoline vs. Phenyl B-Ring: The quinolin-3-yl group introduces nitrogen-based hydrogen bonding and π-π stacking capabilities absent in phenyl-substituted chalcones, likely enhancing binding to biological targets .

Electronic and Quantum Chemical Properties

Table 2: Quantum Chemical Descriptors of Selected Chalcones (DFT Studies)

*Estimated based on substituent effects.

Key Observations :

Key Observations :

- Quinoline Advantage: The target compound’s quinoline ring may improve DNA intercalation or enzyme inhibition compared to phenyl-based chalcones .

- Chloro vs.

Biological Activity

1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one, a compound belonging to the chalcone class, has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

This structure features a chalcone backbone, which is known for its diverse biological activities. Chalcones have been reported to exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Research indicates that 1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one demonstrates significant anticancer activity through multiple mechanisms:

- Apoptosis Induction : The compound has been shown to enhance apoptotic pathways in cancer cells. It influences the expression of key apoptotic genes such as Bax and p53 , while downregulating anti-apoptotic genes like Bcl2 and CDK4 .

- Tubulin Binding : Similar to other chalcones, it targets tubulin, disrupting microtubule dynamics, which is crucial for cell division. This mechanism leads to mitotic arrest and subsequent apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death. This is a common mechanism among many anticancer agents that exploit the vulnerability of cancer cells to oxidative damage .

In Vitro Studies

In vitro studies have demonstrated that 1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one exhibits potent cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MDA-MB231 (Breast) | 10 | Tubulin binding |

| A549 (Lung) | 12 | ROS generation |

These findings suggest that the compound's effectiveness varies across different cancer types but consistently shows potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Apoptotic Mechanisms : A recent study investigated the effect of this compound on HeLa cells, revealing a significant increase in apoptotic markers after treatment with varying concentrations. The results indicated that higher concentrations led to a greater induction of apoptosis .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has identified modifications in the chemical structure that enhance anticancer activity. For example, substituents on the phenyl ring significantly influence the potency against specific cancer cell lines .

- Comparative Analysis : In a comparative study with other quinolone-based chalcones, 1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one was found to be among the most effective compounds in inducing cell death in resistant cancer cell lines, highlighting its potential as a lead compound for further development .

Q & A

Q. What are the standard synthetic routes for 1-(4-chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation between 3-acetylquinoline derivatives and substituted benzaldehydes. A typical protocol involves stirring 3-acetyl-2-methyl-4-phenylquinoline (0.01 M) with 4-chloro-2-methoxybenzaldehyde (0.01 M) in ethanol (20 mL) using KOH (0.02 M) as a base for 12 hours at room temperature. Neutralization with acetic acid followed by column chromatography (ethyl acetate/hexane, 1:1) yields the product in ~72% yield. Crystallization via slow evaporation of acetone produces needle-type crystals . Optimization may involve adjusting solvent polarity, base concentration, or reaction time to improve yield or purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography confirms the E-configuration of the α,β-unsaturated ketone and reveals π–π interactions (centroid-to-centroid distances: 3.428–3.770 Å) between quinoline and phenyl rings, critical for understanding packing behavior .

- NMR (¹H/¹³C) identifies methoxy (-OCH₃) and quinoline protons, while IR confirms the carbonyl stretch (~1650 cm⁻¹).

- Single-crystal diffraction (using SHELXL ) refines hydrogen positions via riding models (C–H distances: 0.93–0.98 Å) .

Q. What are the primary biological activities associated with quinoline-chalcone hybrids?

Quinoline-chalcones exhibit antimicrobial, antimalarial, and anticancer activities due to their planar structure, enabling intercalation with DNA or enzyme inhibition . While direct data for this compound is limited, analogs show binding to viral proteases (e.g., SARS-CoV-2 Mpro, with docking scores < -10 kcal/mol ), suggesting potential antiviral applications.

Advanced Research Questions

Q. How do π–π interactions and molecular conformation influence the compound’s crystallographic packing and stability?

The quinoline and benzoquinoline residues are twisted relative to the prop-2-en-1-one bridge (dihedral angles: 75.94° and 20.20°), forming a 3D architecture via C–H···O and C–H···π interactions. These interactions stabilize the crystal lattice, with centroid-to-centroid distances of 3.580–3.753 Å for π-stacked rings . Such insights guide crystal engineering for enhanced thermal stability or solubility.

Q. What methodological challenges arise in reconciling computational docking results with experimental bioactivity data?

Molecular docking (e.g., AutoDock Vina) may predict strong binding to targets like Mpro (e.g., GLY143 and GLU166 interactions ), but experimental validation is required to address discrepancies. Factors like solvation effects, protein flexibility, and compound purity can lead to variances between computational and in vitro results. Multi-parametric optimization (e.g., adjusting substituents on the quinoline or phenyl rings) may improve correlation .

Q. How can conflicting structural or synthetic data from different studies be systematically analyzed?

For example, variations in reaction yields (72% vs. 80% ) may stem from solvent choice (ethanol vs. methanol) or crystallization methods (acetone vs. acetonitrile). Systematic comparison using design-of-experiments (DoE) or multivariate analysis can identify critical parameters. Similarly, crystallographic R-factor discrepancies (0.038 vs. 0.042 ) may reflect data quality or refinement protocols (e.g., SHELXL settings ).

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.